6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline, a compound known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a bromine atom at the 6th position and a methyl group at the 1st position on the tetrahydroisoquinoline ring structure.
Synthetic Routes and Reaction Conditions:
Bromination of Tetrahydroisoquinoline: The compound can be synthesized by the bromination of tetrahydroisoquinoline using bromine in the presence of a suitable catalyst, such as iron(III) chloride.
Methylation of 6-Bromo-1,2,3,4-tetrahydroisoquinoline: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production typically involves large-scale bromination and methylation reactions, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding oxo derivatives.
Reduction: Reduction reactions can be used to reduce the bromine atom, leading to the formation of various reduced derivatives.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are often used.
Substitution: Various nucleophiles, such as sodium hydroxide or ammonia, can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation typically yields this compound-1-oxide.
Reduction Products: Reduction can produce this compound-1-ol or this compound-1-amine.
Substitution Products: Substitution reactions can lead to the formation of 6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline or 6-amino-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: Research has explored its use in the development of drugs targeting various diseases, such as cancer and neurological disorders. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline: This compound differs by the position of the methyl group, which can affect its reactivity and biological activity.
6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline:
Uniqueness: 6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which influences its reactivity and utility in various chemical and biological contexts.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its versatility and unique properties make it a valuable compound in various fields.
Properties
IUPAC Name |
6-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPFGTSRERYDEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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